(2S)-2-amino-3-hydroxy-2-(4-oxopyridin-1-yl)propanoic acid
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Overview
Description
NSC 69188: L-Mimosine , is an antineoplastic alanine-substituted pyridine derivative isolated from the plant Leucena glauca.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NSC 69188 involves the isolation of L-Mimosine from the plant Leucena glauca. The compound can be extracted using various solvents, followed by purification processes such as crystallization and chromatography .
Industrial Production Methods: Industrial production of NSC 69188 typically involves large-scale extraction from Leucena glauca plants. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification steps to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: NSC 69188 can undergo oxidation reactions, particularly involving its pyridine ring.
Reduction: The compound can be reduced under specific conditions to yield various derivatives.
Substitution: NSC 69188 can participate in substitution reactions, especially at the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Oxidized derivatives of NSC 69188.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with various functional groups attached to the amino and hydroxyl groups.
Scientific Research Applications
Chemistry: NSC 69188 is used as a chelating agent in various chemical reactions due to its ability to bind iron and other metal ions .
Biology: In biological research, NSC 69188 is studied for its effects on cell cycle regulation and its potential as an anticancer agent. It has been shown to arrest the cell cycle at the G1 phase in certain cancer cell lines .
Medicine: NSC 69188 has potential therapeutic applications in cancer treatment due to its ability to inhibit DNA synthesis and induce apoptosis in cancer cells .
Industry: The compound is used in the development of new pharmaceuticals and as a research tool in various industrial applications .
Mechanism of Action
NSC 69188 exerts its effects by inhibiting DNA synthesis at the level of elongation of nascent chains. It alters deoxyribonucleotide metabolism, leading to cell cycle arrest in the late G1 phase. The compound also introduces breaks into DNA, causing inhibition of DNA replication and elongation. NSC 69188 acts as an iron and zinc chelator, which induces DNA double-strand breaks and activates a DNA damage response .
Comparison with Similar Compounds
Deferoxamine: Another iron chelator used in the treatment of iron overload conditions.
Hydroxyurea: A compound that inhibits DNA synthesis and is used in cancer treatment.
Cisplatin: A platinum-based chemotherapy drug that causes DNA crosslinking and inhibits DNA replication.
Uniqueness: NSC 69188 is unique due to its dual role as an iron chelator and a DNA synthesis inhibitor. Unlike other similar compounds, it specifically targets the elongation phase of DNA synthesis and introduces DNA breaks, making it a potent anticancer agent .
Properties
Molecular Formula |
C8H10N2O4 |
---|---|
Molecular Weight |
198.18 g/mol |
IUPAC Name |
(2S)-2-amino-3-hydroxy-2-(4-oxopyridin-1-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O4/c9-8(5-11,7(13)14)10-3-1-6(12)2-4-10/h1-4,11H,5,9H2,(H,13,14)/t8-/m0/s1 |
InChI Key |
RTWFGCUXSRPDOD-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CN(C=CC1=O)[C@@](CO)(C(=O)O)N |
Canonical SMILES |
C1=CN(C=CC1=O)C(CO)(C(=O)O)N |
Origin of Product |
United States |
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